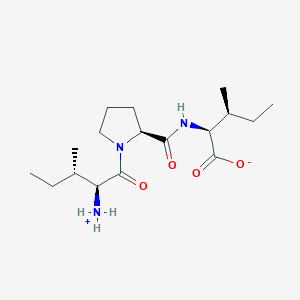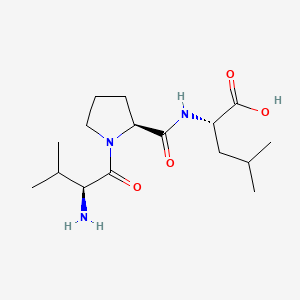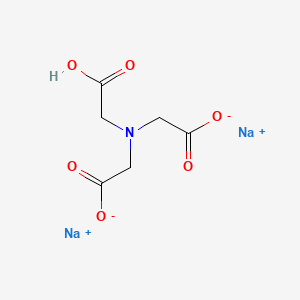
DM-Nitrophen
Vue d'ensemble
Description
DM-Nitrophen is a Ca2+ cage . It releases Ca2+ when cleaved upon illumination with near-ultraviolet light . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of DM-Nitrophen is C18H23N3O12 . Its molecular weight is 473.39 .Chemical Reactions Analysis
DM-Nitrophen releases Ca2+ when cleaved upon illumination with near-ultraviolet light . The exact chemical reactions involved in this process are not detailed in the search results.Physical And Chemical Properties Analysis
DM-Nitrophen has a molecular weight of 473.39 and a molecular formula of C18H23N3O12 . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
1. Calcium Photorelease Studies
DM-Nitrophen is primarily used in the study of calcium photorelease. Ellis-Davies et al. (1996) demonstrated that DM-nitrophen, a Ca²⁺ cage, releases calcium when cleaved upon illumination with near-ultraviolet light. This process was analyzed using laser photolysis, revealing important kinetic data about calcium release rates (Ellis-Davies, Kaplan, & Barsotti, 1996).
2. Calcium-Dependent Exocytosis
Another significant application of DM-nitrophen is in studying calcium-dependent exocytosis. Parsons, Ellis-Davies, & Almers (1996) used DM-nitrophen as a photolabile calcium chelator to raise cytosolic calcium and trigger exocytosis in rat pituitary melanotrophs, comparing its effectiveness to other chelators (Parsons, Ellis‐Davies, & Almers, 1996).
3. Functioning as Caged Magnesium
Ellis-Davies (2006) highlighted that DM-nitrophen can function as either caged Ca²⁺ or caged Mg²⁺. This versatility is significant for the development and application of caged Ca²⁺ probes, especially in conditions where EGTA and BAPTA-based Ca²⁺ cages are preferred (Ellis‐Davies, 2006).
4. Photothermal Beam Deflection
The study by Dhulipala & Miksovska (2009) utilized photothermal beam deflection to investigate the mechanism of calcium photo-release from DM-nitrophen. Their findings indicated that photodissociation of calcium-loaded DM-nitrophen occurs in a two-step process, providing deeper insights into the photorelease dynamics (Dhulipala & Miksovska, 2009).
5. Investigating Cellular Responses
DM-nitrophen's ability to rapidly alter calcium concentrations in cells makes it a valuable tool in cellular physiology. For instance, Dulon, Blanchet, and Laffon (1994) used DM-nitrophen in isolated Deiters cells of the organ of Corti to study calcium as a potential intracellular messenger for mechanical responses in cells (Dulon, Blanchet, & Laffon, 1994).
6. Calcium Photorelease in Physiological Studies
Kaplan and Ellis-Davies (1988) described DM-nitrophen as a photolabile chelator for divalent cations, particularly useful in physiological studies for the rapid photoinitiation of divalent cation-dependent processes. Their work highlighted its applications in a range of concentration changes, offering increased temporal resolution over conventional methods (Kaplan & Ellis‐Davies, 1988).
7. Kinetics of DM-nitrophen Binding
Faas, Karacs, Vergara, & Módy (2005) explored the kinetic properties of DM-nitrophen binding to calcium and magnesium. Their research provided valuable insights into the utility of DM-nitrophen in rapid calcium-uncaging experiments, particularly in the presence of magnesium, which is crucial for understanding Ca²⁺ buffering in biological systems (Faas, Karacs, Vergara, & Módy, 2005).
8. Rate of Calcium Release
McCray, Fidler-Lim, Ellis-Davies, & Kaplan (1992) conducted a study to determine the rate of release of Ca²⁺ by DM-nitrophen, which is crucial for its application in time-resolved physiological studies. Their findings provided a benchmark for the kinetic resolution achievable with DM-nitrophen in studying Ca²⁺-dependent physiological processes (McCray, Fidler-Lim, Ellis‐Davies, & Kaplan, 1992).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[2-[bis(carboxymethyl)amino]-2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O12/c1-32-13-3-10(11(21(30)31)4-14(13)33-2)12(20(8-17(26)27)9-18(28)29)5-19(6-15(22)23)7-16(24)25/h3-4,12H,5-9H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXGYESXGMKAKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922409 | |
| Record name | 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DM-Nitrophen | |
CAS RN |
117367-86-9 | |
| Record name | DM-nitrophen | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117367869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',2'',2'''-{[1-(4,5-Dimethoxy-2-nitrophenyl)ethane-1,2-diyl]dinitrilo}tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90922409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DM-NITROPHEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R256763SD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-aminopentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670760.png)
![3-amino-N-[1-[4-[(E)-3-[[(2S)-1-[[(4S)-4-amino-5-[(2S)-2-[(2S)-2-amino-4-methylpentanoyl]-2-formyl-3-(2-hydroxy-3-methylpentanoyl)-3H-pyrrol-1-yl]-5-oxopentyl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-oxoprop-1-enyl]-1,3-oxazol-2-yl]ethyl]-5-methyl-2-oxohexanamide](/img/structure/B1670761.png)




